Iron(III) phosphate hydrate

Catalog No.
S653311
CAS No.
51833-68-2
M.F
FeH2O5P
M. Wt
168.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron(III) phosphate hydrate

CAS Number

51833-68-2

Product Name

Iron(III) phosphate hydrate

IUPAC Name

iron(3+);phosphate;hydrate

Molecular Formula

FeH2O5P

Molecular Weight

168.83 g/mol

InChI

InChI=1S/Fe.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3

InChI Key

RQKNQWUJROKKEQ-UHFFFAOYSA-K

SMILES

O.[O-]P(=O)([O-])[O-].[Fe+3]

Synonyms

FePO4, ferric phosphate, ferric phosphate dihydrate, ferric phosphate hydrate, ferric phosphate, lithium salt, Li3Fe2(PO4)3, lithium ferric phosphate

Canonical SMILES

O.[O-]P(=O)([O-])[O-].[Fe+3]

Catalysis:

  • Iron(III) phosphate hydrate can act as a catalyst for various organic reactions. For instance, it has been shown to promote the Biginelli reaction, which is a one-pot synthesis of dihydropyrimidinones, a class of heterocyclic compounds with diverse biological activities. Source: [Iron(III) phosphate dihydrate, | 436011-250G | SIGMA-ALDRICH: ]
  • Research suggests its potential as a catalyst for the partial oxidation of methane, a process that converts methane into valuable products like methanol and formaldehyde. Source: [Iron(III) phosphate hydrate, Thermo Scientific Chemicals]

Adsorption:

  • Due to its high surface area and specific properties, iron(III) phosphate hydrate can be used as an adsorbent for various pollutants, including phosphate ions. This has potential applications in environmental remediation and water purification. Source: [Phosphate adsorption from aqueous solution by lanthanum-iron hydroxide loaded with expanded graphite]

Biomedical Applications:

  • Iron(III) phosphate hydrate is being explored for its potential applications in drug delivery and bioimaging. Its biocompatibility and controlled release properties make it a promising candidate for various biomedical applications. Source: [Recent Research on Iron Phosphate Nanoparticles: From Synthesis to Biomedical Applications: ]

Iron(III) phosphate hydrate, also known as ferric phosphate hydrate, is an inorganic compound with the formula FePO4xH2O\text{FePO}_4\cdot x\text{H}_2\text{O}, where xx represents the number of water molecules associated with each formula unit. This compound typically appears as a white to yellowish or brownish solid and is characterized by its low solubility in water, which is approximately 0.0000211g L0.0000211\,\text{g L} at 20 °C . The hydrated form of iron(III) phosphate exhibits various polymorphs, with the most common being the dihydrate form, which has two water molecules per formula unit .

Iron(III) phosphate hydrate is generally considered non-toxic [6]. However, as with any chemical, it's important to handle it with proper precautions, including wearing gloves and eye protection to avoid dust inhalation or skin contact.

Data from:

  • [Sigma-Aldrich. Iron(III) phosphate hydrate. ]
, particularly in acid-base interactions and redox reactions. For example, it can react with strong acids to release phosphoric acid and iron ions:

FePO4xH2O+2HClFeCl3+H3PO4+xH2O\text{FePO}_4\cdot x\text{H}_2\text{O}+2\text{HCl}\rightarrow \text{FeCl}_3+\text{H}_3\text{PO}_4+x\text{H}_2\text{O}

Additionally, it can be utilized in the synthesis of lithium iron phosphate, a significant cathode material for lithium-ion batteries:

Li3PO4+3FePO43LiFePO4\text{Li}_3\text{PO}_4+3\text{FePO}_4\rightarrow 3\text{LiFePO}_4

Several methods exist for synthesizing iron(III) phosphate hydrate:

  • Precipitation Method: Mixing solutions of iron(III) chloride and sodium phosphate results in the formation of iron(III) phosphate precipitate.
    FeCl3+Na3PO4FePO4+3NaCl\text{FeCl}_3+\text{Na}_3\text{PO}_4\rightarrow \text{FePO}_4+3\text{NaCl}
  • Hydrothermal Synthesis: This method involves heating a mixture of iron salts and phosphoric acid under high pressure and temperature to promote crystallization.
  • Sol-gel Process: Involves the transition of a solution into a solid gel phase, allowing for controlled synthesis conditions.

Iron(III) phosphate hydrate has several applications across different fields:

  • Corrosion Resistance: Used in coatings for metals to enhance corrosion resistance.
  • Battery Technology: Serves as a precursor for lithium iron phosphate in battery applications.
  • Pesticide: Utilized as an environmentally friendly molluscicide in agriculture.
  • Material Science: Employed in various chemical processes and as a catalyst support.

Studies on the interactions of iron(III) phosphate hydrate with other compounds have shown its potential role in catalysis and its ability to form complexes with various ligands. Research indicates that its interaction with chelating agents can enhance solubility and bioavailability, making it useful in agricultural applications .

Iron(III) phosphate hydrate shares similarities with several other compounds, including:

CompoundFormulaUnique Features
Iron(II) phosphateFe₃(PO₄)₂Lower oxidation state; less stable than Iron(III) phosphate.
Lithium iron phosphateLiFePO₄Used primarily in battery technology; high energy density.
Calcium phosphateCa₃(PO₄)₂Commonly found in biological systems; essential for bone health.
Aluminum phosphateAlPO₄Used as an adsorbent; different metal ion properties affect reactivity.

Iron(III) phosphate hydrate is unique due to its specific hydration state and its dual role as both a corrosion inhibitor and an environmentally friendly pesticide . Its low solubility also distinguishes it from other phosphates, affecting its applications in both industrial and agricultural settings.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51833-68-2

Dates

Modify: 2023-08-15

Effect of ferric chloride on phosphorus immobilization and speciation in Dianchi Lake sediments

Shengjian Li, Zhiguo Lin, Meng Liu, Fengzhi Jiang, Jing Chen, Xiangjun Yang, Shixiong Wang
PMID: 32315789   DOI: 10.1016/j.ecoenv.2020.110637

Abstract

Immobilization of phosphorus in lake sediments and control of internal-loading phosphorus release have become crucial aspects of eutrophication lake management. In this study, the immobilization efficiency of phosphorus by ferric chloride in Dianchi Lake sediments was investigated. In addition, effects of the dosage of ferric chloride and contact time on the release of phosphorus from sediments were investigated. Laboratory experiments revealed that ferric chloride can effectively inhibit the release of phosphorus from sediments. At a ferric chloride dosage of 10 mg/g, the total phosphorus concentration of the overlying water was reduced by ~87%. With the increase in the contact time, the amount of phosphorus immobilized by ferric chloride increased. To further evaluate the feasibility of ferric chloride for immobilising phosphorus in sediments, an amplification experiment with a water volume of 50 L was carried out. By the addition of 6 mg/g of ferric chloride, the total phosphorus concentration of the overlying water was still less than 0.01 mg/L after 100 days. At the same time, the phosphorus species in the sediment after treatment with ferric chloride were analyzed. Results revealed that ferric chloride mainly converts unstable exchangeable phosphorus (Ex-P), ferric phosphate (Fe-P) and organic phosphorus (Or-P) into more stable occluded phosphate (O-P), reducing the possible release of phosphorus from sediments. Practical applications of ferric chloride to control the release of phosphorus from Dianchi Lake sediments were discussed.


Fractionation and identification of iron-phosphorus compounds in sewage sludge

Bingqian Zhang, Lin Wang, Yongmei Li
PMID: 30784732   DOI: 10.1016/j.chemosphere.2019.02.052

Abstract

Iron (Fe) salts are widely used to remove phosphorus (P) in wastewater treatment plants (WWTPs). Understanding the existing species of iron-phosphorus compounds (FePs) in sludge is conducive to P recovery. In this study, the chemical equilibrium modeling software, sequential chemical extraction methods and instrumental analytical techniques were used to establish a reliable method for fractionation and identification of FePs in sewage sludge. Five FePs-containing sludge samples obtained in the laboratory or from WWTPs were investigated. Modified chemical extraction methods for P and Fe fractionations combined with Fourier transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) analysis are preferable for qualitative and quantitative identification of FePs in sewage sludge. The analytical results revealed that more than half of P was bound to Fe in all the sludge samples. Approximately 83% and 14% of Fe was present as iron phosphates in the samples prepared in the laboratory with Fe(III) dosed to a phosphate solution and lab-scale secondary effluent, respectively. Ferrihydrite and hematite were the dominant iron oxides in these two samples, respectively. In the sludge samples collected from WWTPs, Fe bound to iron oxides (71%), mainly hematite, was the dominant Fe fraction in the returned sludge. Mature iron hydroxyphosphate together with some lepidocrocite was the dominant FePs in both the thickened sludge and mixed sludge before digestion.


Simultaneous adsorption of As(III), Cd(II) and Pb(II) by hybrid bio-nanocomposites of nano hydroxy ferric phosphate and hydroxy ferric sulfate particles coating on Aspergillus niger

Qi Liao, Guangyuan Tu, Zhihui Yang, Haiying Wang, Lixu He, Jiaqi Tang, Weichun Yang
PMID: 30797164   DOI: 10.1016/j.chemosphere.2019.02.070

Abstract

To develop an efficient, convenient and cost-effective method to simultaneously remove pollution of As(III), Cd(II) and Pb(II) in wastewater, a strategy to fabricate hybrid bio-nanocomposites ((n-HFP + n-HFS)@An) of nano hydroxy ferric phosphate (n-HFP) and hydroxy ferric sulfate (n-HFS) particles coating on Aspergillus niger was applied. The scanning electron microscope and energy dispersive spectrum analyses showed that (n-HFP + n-HFS)@An composites had been successfully developed which well solved the self-agglomeration problem of the nano particles. Comparing to the bulk nanoparticles, the adsorption rates of the (n-HFP + n-HFS)@An composites for the three metals were promoted 145.34, 28.98 and 25.18% and reached 76.84, 73.62 and 94.31%, respectively. Similarly, the adsorption capacities for As(III), Cd(II), and Pb(II) were 162.00, 205.83 and 730.79 mg/g, respectively. Moreover, the pseudo-second-order kinetic model was more relevant to the adsorption on the three metals by (n-HFP + n-HFS)@An, and adsorbing As(III) was fitted to the Freundlich isotherm model, while the adsorption on Cd(II) or Pb(II) was related to the Langmuir isotherm model. In addition, the adsorption of Cd(II) and Pb(II) was associated with transformation of hydroxyl groups and precipitation with phosphate. As(III) was adsorbed through exchange between AsO
and SO
in the (n-HFP + n-HFS)@An composites.


Chemical stress from Fe salts dosing on biological phosphorus and potassium behavior

Jie Fan, Hang Zhang, Jiasong Ye, Bin Ji
PMID: 29528310   DOI: 10.2166/wst.2017.644

Abstract

In simultaneous precipitation, interaction between chemical and biological P removal could not be ignored. This work investigated effects of ferrous sulfate and Fe precipitates on metabolic behavior of bio-P and its counter cation of potassium. After dosing, mixed liquid suspended solids (MLSS) increased 9%, pH decreased from 7.35 to 7.00, sludge volume index (SVI) decreased, electrical conductivity increased. Chemical oxygen demand (COD) and NH
removal was not affected. Fe dosing initially showed synergistic effect, and then inhibition appeared at accumulative dose above 10 mgFe/gMLSS. Both precipitate FePO
and Fe(OH)
deteriorated effluent P. FePO
dissolved 35% in anaerobic phase which failed to be totally reprecipitated in oxic phase, resulting in increased effluent P. FePO
inhibited K uptake rather than bio-P uptake. Fe(OH)
caused reduction of bio-P release, meanwhile, its inhibition on K and bio-P uptake was greater than FePO
. Phosphorus metabolism was inhibited when sludge contained 0.15 mM FePO
or 0.10 mM Fe(OH)
. Increased K/P molar ratio and coefficient b could be indicators for Fe residual in sludge. Intermittent dosing was suggested for wastewater treatment plant (WWTP) operation.


Impact of crystalline and amorphous iron- and aluminum hydroxides on mechanisms of phosphate adsorption and desorption

Stella Gypser, Florian Hirsch, Anja M Schleicher, Dirk Freese
PMID: 30037404   DOI: 10.1016/j.jes.2017.12.001

Abstract

Fourier-transform infrared (FT-IR) spectroscopic experiments were carried out during phosphate adsorption on highly crystalline gibbsite, poorly crystalline 2-line-ferrihydrite and amorphous iron-aluminum-hydroxide mixtures in the molar ratio 1:0, 10:1, 5:1, 1:1, 1:5, 1:10 and 0:1. The OH stretching vibrational bands were utilized to analyze changes in structural and surface OH groups during adsorption, because the position of characteristic PO vibrational bands can shift depending on reaction conditions, pH or adsorbed phosphate content. Adsorption and desorption kinetics were studied at pH6 and different initial phosphate concentrations to achieve varying phosphate coverage on the mineral surfaces. For gibbsite the formation of AlHPO
and Al
HPO
can be assumed, while for ferrihydrite, a FeHPO
or Fe
PO
complex and the precipitation of FePO
with longer equilibration time were proposed. Fe
HPO
or a Fe
PO
surface complex was deduced for Fe-hydroxides, an AlH
PO
surface complex was identified for Al-hydroxide, and both displayed either hydrogen bonds to neighboring hydroxyl groups or hydrogen bonds to outer-sphere complexes. Fe:Al-hydroxide mixtures with high Al ratios showed a low phosphate desorption rate, while ferrihydrite and the Fe:Al-hydroxide mixtures with high Fe ratios had almost negligible desorption rates. It was concluded that within the weakly associated amorphous FeO(OH) materials, FePO
precipitated, which was bound by outer-sphere hydrogen bonds. With high Al ratios, desorption increased, which indicated weaker phosphate binding of both inner-sphere and outer-sphere complexes and hence, either no or minor quantities of precipitate. Ferrihydrite showed a more rigid structure and a lower extent of precipitation compared to amorphous Fe-hydroxide.


Simultaneous release of polyphosphate and iron-phosphate from waste activated sludge by anaerobic fermentation combined with sulfate reduction

Peishan Hu, Jianyong Liu, Liang Wu, Lianpei Zou, Yu-You Li, Zhi Ping Xu
PMID: 30268013   DOI: 10.1016/j.biortech.2018.09.117

Abstract

Iron is widely used in sewage treatment systems and enriched into waste activated sludge (WAS), which is difficult and challenging to phosphorus (P) release and recovery. This study investigated simultaneous release performance of polyphosphate and iron-phosphate from iron-rich sludge via anaerobic fermentation combined with sulfate reduction (AF-SR) system. Batch tests were performed, with results showing that AF-SR system conducted a positive effect due to the relatively low solubility of ferrous sulfide in comparison with ferric phosphate precipitates. Simulation study was performed to investigate the total P release potential from actual waste activated sludge, finding that about 70% of the total P could release with the optimized pH of 7.0-8.0 and the theoretical S
/Fe
molar ratio of 1.0. A potential new blueprint of a wastewater treatment plant based on AF-SR system, towards P, N recovery and Fe, S, C recycle, was finally proposed.


FePO

Ying Wang, Min-Qiang Wang, Ling-Li Lei, Zhao-Yang Chen, Ying-Shuai Liu, Shu-Juan Bao
PMID: 29594540   DOI: 10.1007/s00604-018-2691-z

Abstract

FePO
is biocompatible and can act as a kind of promising enzyme mimetic. Unfortunately, the electrical conductivity of FePO
is poor. In order to enhance its conductivity, FePO
was embedded into nanofibers consisting of amorphous carbon and reduced graphene oxide (rGO) by an electrospinning technique. As a sensing material for monitoring superoxide anion (O
) and typically operated at 0.5 V (vs. SCE), it displays high sensitivity (9.6 μA⋅μM
⋅cm
), a low detection limit (9.7 nM at S/N = 3), a wide linear response range (10 nM to 10 μM), and fast response (1.6 s). Due to its low detection limit and fast response, the sensor in our perception has a large potential for detecting superoxide anions released by HeLa cancer cells. Graphical abstract Schematic of the microstructure of FePO
/C and FePO
/rGO-C nanofibers, a photograph of cancer cells (HeLa), and the electrochemical response towards O
of the sensor.


Kinetic Analysis of the Thermal Decomposition of Iron(III) Phosphates: Fe(NH

Isabel Iglesias, José A Huidobro, Belén F Alfonso, Camino Trobajo, Aránzazu Espina, Rafael Mendoza, José R García
PMID: 31991758   DOI: 10.3390/ijms21030781

Abstract

The hydrothermal synthesis and both the chemical and structural characterization of a diamin iron phosphate are reported. A new synthetic route, by using
-butylammonium dihydrogen phosphate as a precursor, leads to the largest crystals described thus far for this compound. Its crystal structure is determined from single-crystal X-ray diffraction data. It crystallizes in the orthorhombic system (
space group,
= 10.1116(2) Å,
= 6.3652(1) Å,
= 7.5691(1) Å,
= 4) at room temperature and, below 220 K, changes towards the monoclinic system
2
/
, space group. The in situ powder X-ray thermo-diffraction monitoring for the compound, between room temperature and 1100 K, is also included. Thermal analysis shows that the solid is stable up to ca. 440 K. The kinetic analysis of thermal decomposition (hydrogenated and deuterated forms) is performed by using the isoconversional methods of Vyazovkin and a modified version of Friedman. Similar values for the kinetic parameters are achieved by both methods and they are checked by comparing experimental and calculated conversion curves.


Synthesis of nitrogen-doped carbon nanotubes-FePO

Lianmei Wei, Yi Zhang, Shengwen Chen, Luping Zhu, Xiaoyu Liu, Lingxue Kong, Lijun Wang
PMID: 30528009   DOI: 10.1016/j.jes.2018.04.024

Abstract

Phosphate residue is regarded as a hazardous waste, which could potentially create significant environmental and health problems if it is not properly treated and disposed of. In this study, nitrogen-doped carbon nanotubes-FePO
(NCNTs-FePO
) composite was successfully synthesized from phosphate residue, and its application as an effective catalyst was explored. Firstly, an effective method was developed to recover FePO
from phosphate residue, achieving an impressive FePO
mass recovery rate of 98.14%. Then, the NCNTs-FePO
catalyst was synthesized from the recovered FePO
by two main reactions, including surface modification and chemical vapor deposition. Finally, the synthesized NCNTs-FePO
was applied to photo-degrade 15 mg/L Rhodamine B (RhB) in a Fenton-like system. The results showed that 98.9% of RhB could be degraded in 60 min, closely following the pseudo-first-order kinetics model. It was found that even after six consecutive cycles, NCNTs-FePO
still retained a high catalytic capacity (>50%). Moreover, •OH radicals participating in the RhB degradation process were evidenced using quenching experiments and electron paramagnetic resonance analysis, and a rational mechanism was proposed. It was demonstrated that the materials synthesized from hazardous phosphate residue can be used as an effective catalyst for dye removal.


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